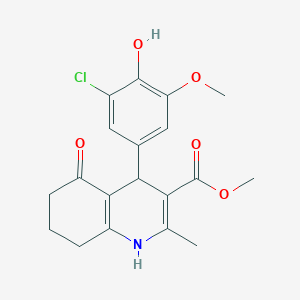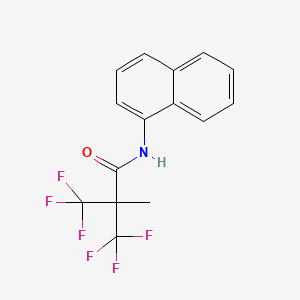
3,3,3-trifluoro-2-methyl-N-(naphthalen-1-yl)-2-(trifluoromethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3,3,3-trifluoro-2-methyl-N-(naphthalen-1-yl)-2-(trifluoromethyl)propanamide” is a synthetic organic compound characterized by the presence of trifluoromethyl groups and a naphthalene ring. Compounds with trifluoromethyl groups are often of interest due to their unique chemical properties, such as increased lipophilicity and metabolic stability, which can be beneficial in pharmaceutical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “3,3,3-trifluoro-2-methyl-N-(naphthalen-1-yl)-2-(trifluoromethyl)propanamide” typically involves multiple steps:
Formation of the naphthalene derivative: This can be achieved through Friedel-Crafts acylation or alkylation reactions.
Introduction of trifluoromethyl groups: This step often involves the use of reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under conditions that promote nucleophilic substitution.
Amidation: The final step involves the formation of the amide bond, which can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions could target the amide group, potentially converting it to an amine.
Substitution: The trifluoromethyl groups may participate in nucleophilic substitution reactions, although these are typically less reactive due to the electron-withdrawing nature of the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Substituted derivatives with nucleophiles replacing one of the trifluoromethyl groups.
Aplicaciones Científicas De Investigación
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new materials or pharmaceuticals.
Biology
In biological research, it may be used to study the effects of trifluoromethyl groups on biological activity and metabolic stability.
Medicine
Industry
In the industrial sector, the compound could be used in the development of specialty chemicals or as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action would depend on the specific application of the compound. In a pharmaceutical context, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl groups may enhance binding affinity or metabolic stability.
Comparación Con Compuestos Similares
Similar Compounds
3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanamide: Lacks the naphthalene ring.
N-(naphthalen-1-yl)-2-(trifluoromethyl)propanamide: Lacks one of the trifluoromethyl groups.
Uniqueness
The presence of both the naphthalene ring and multiple trifluoromethyl groups makes “3,3,3-trifluoro-2-methyl-N-(naphthalen-1-yl)-2-(trifluoromethyl)propanamide” unique, potentially offering a combination of high lipophilicity, metabolic stability, and specific interactions with biological targets.
Propiedades
Fórmula molecular |
C15H11F6NO |
|---|---|
Peso molecular |
335.24 g/mol |
Nombre IUPAC |
3,3,3-trifluoro-2-methyl-N-naphthalen-1-yl-2-(trifluoromethyl)propanamide |
InChI |
InChI=1S/C15H11F6NO/c1-13(14(16,17)18,15(19,20)21)12(23)22-11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3,(H,22,23) |
Clave InChI |
QYTVWIFVHDRENH-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)NC1=CC=CC2=CC=CC=C21)(C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


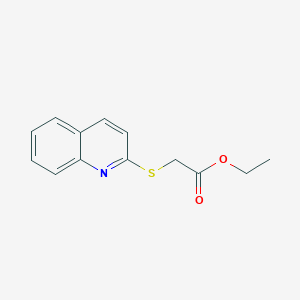
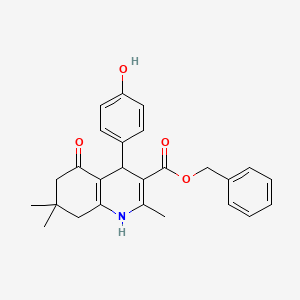
![N'-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B11699048.png)
![N'-allyl-N,N-diphenyl-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazine-2,4-diamine](/img/structure/B11699050.png)
![(3E)-1-(biphenyl-4-yl)-3-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11699053.png)
![2-{(2E)-2-[5-oxo-3-phenyl-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}benzonitrile](/img/structure/B11699056.png)
![(4E)-4-{[(4-iodo-2-methylphenyl)amino]methylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B11699058.png)

![N-[(1Z)-1-[4-(dimethylamino)phenyl]-3-{(2E)-2-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]hydrazinyl}-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11699067.png)
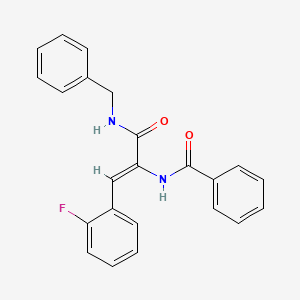
![ethyl 4-(5-{(E)-[1-(4-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B11699093.png)
![(2Z,5Z)-5-(4-methoxybenzylidene)-3-(2-methoxyphenyl)-2-[(2-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11699102.png)
![4-tert-butyl-N-{4-[(4-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B11699130.png)
